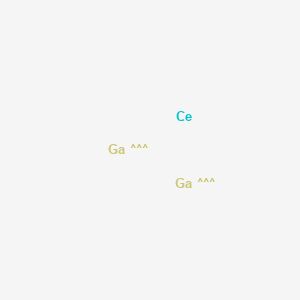![molecular formula C9H16O B14713975 7,7-Dimethylbicyclo[2.2.1]heptan-1-ol CAS No. 22463-27-0](/img/structure/B14713975.png)
7,7-Dimethylbicyclo[2.2.1]heptan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Dimethylbicyclo[2.2.1]heptan-1-ol, also known as fenchol, is a bicyclic monoterpenoid alcohol. It is a white crystalline solid with a camphor-like odor. This compound is naturally occurring and can be found in various essential oils, including those of fennel and basil. It is widely used in the fragrance industry due to its pleasant aroma.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
7,7-Dimethylbicyclo[2.2.1]heptan-1-ol can be synthesized through several methods. One common synthetic route involves the reduction of fenchone, a ketone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) as solvents.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of fenchone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out at elevated temperatures and pressures to achieve high yields.
Analyse Chemischer Reaktionen
Types of Reactions
7,7-Dimethylbicyclo[2.2.1]heptan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fenchone using oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form fenchane using strong reducing agents.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation with palladium on carbon.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Fenchone
Reduction: Fenchane
Substitution: Depending on the nucleophile, various substituted derivatives of this compound can be formed.
Wissenschaftliche Forschungsanwendungen
7,7-Dimethylbicyclo[2.2.1]heptan-1-ol has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is widely used in the fragrance and flavor industry due to its pleasant aroma and stability.
Wirkmechanismus
The mechanism of action of 7,7-Dimethylbicyclo[2.2.1]heptan-1-ol involves its interaction with various molecular targets. In biological systems, it is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways. The exact molecular targets and pathways are still under investigation, but it is known to interact with GABA receptors and other neurotransmitter systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Borneol: Another bicyclic monoterpenoid alcohol with similar structure and properties.
Isoborneol: An isomer of borneol with slightly different chemical properties.
Fenchone: The ketone form of 7,7-Dimethylbicyclo[2.2.1]heptan-1-ol.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of two methyl groups on the bicyclic ring. This gives it distinct chemical and physical properties, making it valuable in various applications, especially in the fragrance industry.
Eigenschaften
CAS-Nummer |
22463-27-0 |
|---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
7,7-dimethylbicyclo[2.2.1]heptan-1-ol |
InChI |
InChI=1S/C9H16O/c1-8(2)7-3-5-9(8,10)6-4-7/h7,10H,3-6H2,1-2H3 |
InChI-Schlüssel |
ZFVYXCUQKKZDMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC1(CC2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


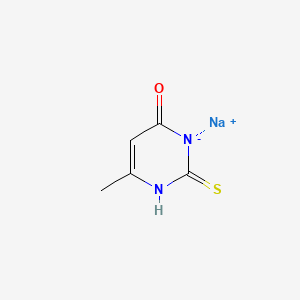
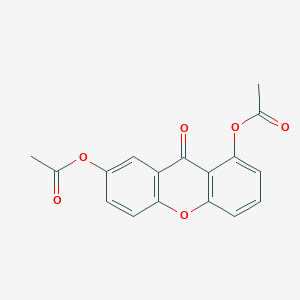

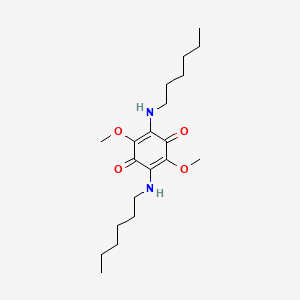
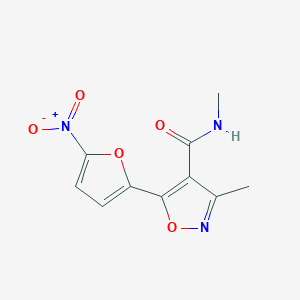
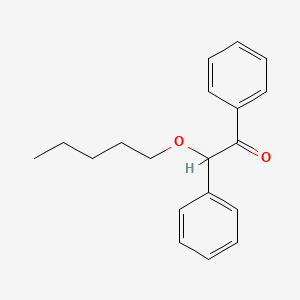

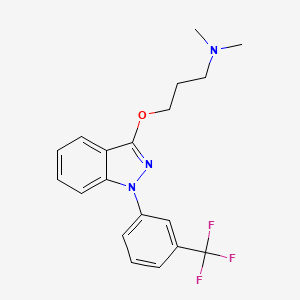
![2-[Ethyl(3-methylphenyl)amino]ethyl 4-methoxybenzoate](/img/structure/B14713957.png)


![1-Methoxy-N-[methoxy(dimethyl)silyl]-1,1-dimethyl-N-(trimethylsilyl)silanamine](/img/structure/B14713964.png)

